tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate” is a chemical compound with the CAS Number: 1432507-43-1 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl (2E)-2-amino-2-(hydroxyimino)-1,1-dimethylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h6H,10H2,1-5H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl (2E)-2-amino-2-(hydroxyimino)-1,1-dimethylethylcarbamate .Scientific Research Applications
Organic Synthesis Building Blocks
Tert-butyl N-hydroxycarbamates, including tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate, have been identified as valuable building blocks in organic synthesis. They are utilized for their ability to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds hold significance due to their ease of preparation and their utility in various chemical transformations, marking their importance in the realm of organic synthesis (Guinchard, Vallée, & Denis, 2005).
Diels-Alder Reaction Component
The compound is also relevant in the context of Diels-Alder reactions, a pivotal method in organic chemistry for creating six-membered rings. In this regard, this compound is involved in the preparation of complex organic structures, demonstrating its versatility and applicability in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Structural and Molecular Analysis
The compound also plays a role in structural and molecular studies, contributing to the understanding of molecular architecture and intermolecular interactions. Research on derivatives of this compound has shed light on the interplay of strong and weak hydrogen bonds, helping to elucidate the principles governing molecular assembly and crystal structure formation (Das et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of certain pharmaceuticals .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it likely plays a role in the formation of active pharmaceutical ingredients .
Result of Action
As an intermediate in pharmaceutical synthesis, its primary role is likely in the formation of active pharmaceutical ingredients .
Action Environment
As an intermediate in pharmaceutical synthesis, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other reactants .
Properties
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCDLSDDROMNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.